Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate
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Overview
Description
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals. It is a derivative of 2,4-dichlorophenoxyacetic acid, a widely used herbicide. The compound’s structure consists of a propenoate group attached to a dichlorophenoxy moiety, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: 2,4-Dichlorophenoxyacetic acid.
Reduction: Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenol.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of herbicides and pesticides for agricultural use.
Mechanism of Action
The mechanism of action of Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, leading to uncontrolled cell growth and ultimately plant death. The compound affects pathways related to auxin regulation, disrupting normal cellular functions and causing phytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Methyl 2,4-dichlorophenoxyacetate: Another ester derivative with comparable properties.
2,4-Dichlorophenoxybutyric acid: A related compound with herbicidal activity.
Uniqueness
Methyl (E)-3-(2,4-dichlorophenoxy)-2-propenoate stands out due to its specific ester linkage, which imparts unique solubility and reactivity characteristics. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
53548-33-7 |
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Molecular Formula |
C10H8Cl2O3 |
Molecular Weight |
247.07 g/mol |
IUPAC Name |
methyl (E)-3-(2,4-dichlorophenoxy)prop-2-enoate |
InChI |
InChI=1S/C10H8Cl2O3/c1-14-10(13)4-5-15-9-3-2-7(11)6-8(9)12/h2-6H,1H3/b5-4+ |
InChI Key |
NXBWGCJQNNWHCR-SNAWJCMRSA-N |
Isomeric SMILES |
COC(=O)/C=C/OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
COC(=O)C=COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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